Sub-Picomolar Binding Affinity and >600-Fold Selectivity Over MCL-1 for Unambiguous BCL-XL Target Engagement
A-1331852 demonstrates a Ki of <0.010 nM (10 pM) for BCL-XL in TR-FRET assays, representing a >14,200-fold selectivity window over MCL-1 (Ki = 142 nM) and a >400-fold window over BCL-2 (Ki = 6 nM) and BCL-W (Ki = 4 nM) [1]. This selectivity profile is critical for unambiguous target engagement in BCL-XL-dependent cellular contexts and contrasts with WEHI-539, which exhibits an IC50 of approximately 1.1 nM and ~400-fold selectivity over BCL-2, lacking the potency margin needed for complete target coverage at tolerable concentrations [2].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (MCL-1 / BCL-XL) |
|---|---|
| Target Compound Data | BCL-XL Ki < 0.010 nM; MCL-1 Ki = 142 nM; BCL-2 Ki = 6 nM; BCL-W Ki = 4 nM |
| Comparator Or Baseline | WEHI-539: BCL-XL IC50 = 1.1 nM; ~400-fold selectivity over BCL-2 |
| Quantified Difference | A-1331852 exhibits >110-fold higher binding affinity for BCL-XL and >35-fold higher selectivity margin over MCL-1 |
| Conditions | TR-FRET competitive binding assay using recombinant BCL-XL protein |
Why This Matters
This sub-picomolar affinity and high selectivity margin ensure that BCL-XL is fully inhibited at low nanomolar concentrations, minimizing off-target effects on platelets (via BCL-2) and reducing the risk of MCL-1-mediated resistance in experimental systems.
- [1] Tao ZF, Hasvold L, Wang L, et al. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor. ACS Med Chem Lett. 2020;11(10):1829-1836. View Source
- [2] Lessene G, Czabotar PE, Sleebs BE, et al. Structure-guided design of a selective BCL-X(L) inhibitor. Nat Chem Biol. 2013;9(6):390-397. View Source
